N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and dinitro functional groups attached to a pyridine ring
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O4/c13-9-2-1-6(3-8(9)12(14,15)16)18-11-10(20(23)24)4-7(5-17-11)19(21)22/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYHIKZDMWDTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 2-aminopyridine to introduce nitro groups at the 3 and 5 positions. This is followed by a substitution reaction where 4-chloro-3-(trifluoromethyl)phenylamine is introduced to the nitrated pyridine ring under controlled conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenylamine
- 3,5-dinitropyridine derivatives
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and dinitro groups enhances its stability and potential for diverse applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
